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Compound of Interest

Compound Name:
(2,5-Dimethylphenyl)

(phenyl)methanol

CAS No.: 153477-93-1

Cat. No.: B351303

Get Quote

Executive Summary
Compound: (2,5-Dimethylphenyl)(phenyl)methanol CAS Registry Number: 53957-33-8

Molecular Formula: C₁₅H₁₆O Molecular Weight: 212.29 g/mol

This technical guide provides a comprehensive spectroscopic profile for (2,5-Dimethylphenyl)
(phenyl)methanol, a diarylmethanol scaffold frequently utilized as an intermediate in the

synthesis of antihistamines (e.g., orphenadrine analogues) and anticholinergic agents. The

presence of the ortho-methyl group introduces significant steric hindrance, influencing the

chemical shift of the methine proton and the conformational stability of the molecule.

This document details the synthesis, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and

Nuclear Magnetic Resonance (NMR) characteristics necessary for rigorous structural

verification.
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To ensure the spectroscopic data is contextually accurate, the standard synthesis route via

Grignard addition is described. This method yields the racemic alcohol.

Protocol: The compound is synthesized via the nucleophilic addition of phenylmagnesium

bromide to 2,5-dimethylbenzaldehyde.

Reaction Workflow (DOT Visualization)

Reagents:
2,5-Dimethylbenzaldehyde
+ PhMgBr (in Et2O/THF)

Nucleophilic Addition
(0°C to RT, N2 atm)

 Grignard Reagent Alkoxide Intermediate C-C Bond Formation Acidic Quench
(Sat. NH4Cl or HCl)

 Protonation Target:
(2,5-Dimethylphenyl)(phenyl)methanol

 Isolation

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of the target diarylmethanol.

Mass Spectrometry (MS) Analysis
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

The mass spectrum of diarylmethanols is dominated by fragmentation driven by the stability of

the resulting carbocations (tropylium/benzyl derivatives).
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m/z (Rel. Int.) Fragment Assignment Mechanistic Explanation

212 [M]⁺

Molecular ion (often weak in

alcohols due to rapid

dehydration).

194 [M - H₂O]⁺

Base Peak Candidate.

Dehydration yields the stable

fluorene-like or conjugated

diphenylmethyl cation

structure.

135 [C₉H₁₁]⁺

Cleavage alpha to the hydroxyl

group, retaining the 2,5-

dimethylphenyl ring.

107 [C₈H₉]⁺
Xylyl cation (dimethylphenyl

fragment).

105 [C₇H₅O]⁺
Benzoyl cation (rearrangement

product).

77 [C₆H₅]⁺
Phenyl cation (standard

aromatic fragment).

Diagnostic Note: The presence of the [M-18] peak (m/z 194) is the primary indicator of the free

alcohol functionality.

Infrared Spectroscopy (FT-IR)
Sampling: Thin film (neat) or KBr pellet.

The IR spectrum confirms the presence of the hydroxyl group and the specific substitution

pattern of the aromatic rings.
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Wavenumber (cm⁻¹) Vibration Mode Description

3300 – 3450 O-H Stretch

Broad, strong band indicating

intermolecular hydrogen

bonding.

3020 – 3060 C-H Stretch (sp²) Aromatic C-H stretching.

2850 – 2960 C-H Stretch (sp³)

Aliphatic methyl group

stretching (distinctive for the

dimethyl substitution).

1580 – 1605 C=C Stretch
Aromatic ring breathing

modes.

1010 – 1050 C-O Stretch
Strong band characteristic of

secondary alcohols (CH-OH).

810 – 830 C-H Bend (oop)

Diagnostic for 1,2,4-

trisubstituted benzene (the 2,5-

dimethyl ring).

700, 750 C-H Bend (oop)

Characteristic "5 adjacent

hydrogens" pattern for the

monosubstituted phenyl ring.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR (Proton NMR)
The proton spectrum is characterized by the non-equivalence of the two methyl groups and the

desheilding of the methine proton due to the two aromatic systems.
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Insight

7.20 – 7.40 Multiplet 5H Ar-H (Phenyl)

Monosubstituted

ring protons

overlap.

7.15 Singlet (broad) 1H Ar-H (C6 of xylyl)

Proton ortho to

the methanol

group; often

distinct.

6.95 – 7.05 Doublet/Multiplet 2H
Ar-H (C3, C4 of

xylyl)

Remaining

protons on the

dimethyl ring.

5.95 – 6.05 Singlet* 1H CH-OH

Methine proton.

Appears as a

doublet if OH

coupling is not

exchanged.

2.28 Singlet 3H Ar-CH₃ (C2)

Ortho-methyl

group. Slightly

deshielded/shifte

d due to

proximity to the

chiral center.

2.21 Singlet 3H Ar-CH₃ (C5)

Meta-methyl

group. Typical

aryl-methyl shift.

2.0 – 2.5 Broad Singlet 1H -OH

Hydroxyl proton

(shift is

concentration

dependent).

Technical Note on Coupling: The 2,5-dimethylphenyl ring protons typically display a specific

coupling pattern: H3 and H4 couple (ortho, ~8 Hz), while H6 appears as a singlet or meta-
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coupled doublet (~2 Hz).

¹³C NMR (Carbon-13 NMR)
The carbon spectrum must show 15 distinct signals (unless accidental overlap occurs in the

aromatic region).

Shift (δ, ppm) Type Assignment

142.0 – 144.0 Quaternary C C-1 (Phenyl ring ipso)

140.5 Quaternary C C-1 (2,5-Dimethyl ring ipso)

135.0 Quaternary C
C-2 (Dimethyl ring, ortho-

methyl bearing)

132.5 Quaternary C
C-5 (Dimethyl ring, meta-

methyl bearing)

126.0 – 129.0 Methine CH
Aromatic C-H signals

(Complex overlap region).

73.5 – 74.5 Methine CH CH-OH (Carbinol carbon).

21.0 Methyl CH₃ CH₃ (C5 position).

19.2 Methyl CH₃
CH₃ (C2 position - shielded by

steric crowding).

Quality Control & Purity Parameters
For research grade materials, the following specifications validate the spectroscopic data:

HPLC Purity: >98% (UV detection at 254 nm).

TLC: Rf ~0.4 (Hexane:Ethyl Acetate 4:1). Visualized with UV or Anisaldehyde stain.

Physical State: Viscous oil or low-melting white solid (racemic mixtures often crystallize with

difficulty compared to pure enantiomers).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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